molecular formula C23H22Cl2N2O2 B335946 10-acetyl-11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B335946
M. Wt: 429.3 g/mol
InChI Key: AGSJCDZPIJHFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . This particular compound is characterized by its unique structure, which includes a benzodiazepine core fused with a benzo ring and substituted with acetyl and dichlorophenyl groups.

Preparation Methods

The synthesis of 10-acetyl-11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 2-amino-5-acetyl-1,3-dimethylbenzene under acidic conditions to form the intermediate product. This intermediate then undergoes cyclization and reduction reactions to yield the final benzodiazepine compound . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-acetyl-11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to specific sites on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .

Comparison with Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. Compared to these, 10-acetyl-11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has unique structural features, such as the acetyl and dichlorophenyl substitutions, which may confer distinct pharmacological properties .

Similar Compounds

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam

These compounds share the benzodiazepine core structure but differ in their substituents, leading to variations in their pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C23H22Cl2N2O2

Molecular Weight

429.3 g/mol

IUPAC Name

5-acetyl-6-(2,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H22Cl2N2O2/c1-13(28)27-19-7-5-4-6-17(19)26-18-11-23(2,3)12-20(29)21(18)22(27)15-9-8-14(24)10-16(15)25/h4-10,22,26H,11-12H2,1-3H3

InChI Key

AGSJCDZPIJHFJN-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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